3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate
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Overview
Description
3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate is a complex organic compound that features a thiazole ring, a carbamoyl group, and a fluoranesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with a suitable phenyl fluoranesulfonate derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoranesulfonate moiety can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: LiAlH4; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions include oxidized thiazole derivatives, reduced amine derivatives, and substituted phenyl fluoranesulfonate compounds.
Scientific Research Applications
3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the carbamoyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
5-arylazothiazoles: Exhibits significant antimicrobial activity and is used in the synthesis of various pharmaceuticals.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Noted for their antitumor and antimicrobial activities.
Uniqueness
3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate is unique due to its combination of a thiazole ring, a carbamoyl group, and a fluoranesulfonate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2411198-47-3 |
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Molecular Formula |
C11H9FN2O4S2 |
Molecular Weight |
316.3 |
Purity |
95 |
Origin of Product |
United States |
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